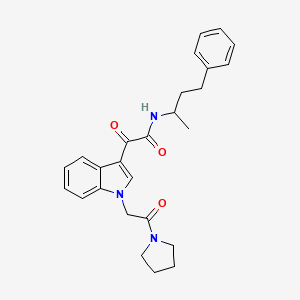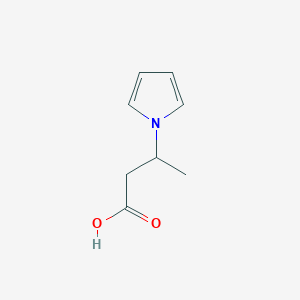
P-(3-bromophenyl)phosphonous bis(dimethylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-(3-bromophenyl)phosphonous bis(dimethylamide), also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential benefits and limitations.
Mecanismo De Acción
The mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cell growth and survival. P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit both biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can reduce the growth and metastasis of tumors in animal models. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to exhibit anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-(3-bromophenyl)phosphonous bis(dimethylamide) has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, P-(3-bromophenyl)phosphonous bis(dimethylamide) also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on P-(3-bromophenyl)phosphonous bis(dimethylamide). One direction is to further investigate the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) to understand its potential targets and signaling pathways. Another direction is to optimize the synthesis and purification methods of P-(3-bromophenyl)phosphonous bis(dimethylamide) to improve its yield and purity. Additionally, more studies are needed to explore the potential applications of P-(3-bromophenyl)phosphonous bis(dimethylamide) in other fields, such as agriculture and environmental science. Overall, the research on P-(3-bromophenyl)phosphonous bis(dimethylamide) has the potential to lead to the development of new drugs, materials, and catalysts with diverse applications.
Métodos De Síntesis
P-(3-bromophenyl)phosphonous bis(dimethylamide) can be synthesized using several methods, including the reaction of 3-bromophenylphosphonic dichloride with dimethylamine or the reaction of 3-bromophenylphosphonic acid with dimethylamine followed by the addition of thionyl chloride. The yield and purity of P-(3-bromophenyl)phosphonous bis(dimethylamide) can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Aplicaciones Científicas De Investigación
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a precursor for the synthesis of phosphorus-containing polymers and as a flame retardant. In catalysis, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a ligand for the synthesis of organometallic complexes.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFKSLZDWTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC(=CC=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)





![methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2791179.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)

![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2791194.png)